Einecs 240-432-9

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Einecs 240-432-9, also known as 2,4,6-trinitrotoluene, is a chemical compound that is widely recognized for its use as an explosive material. It is a yellow, crystalline solid that is relatively stable and can be safely handled under controlled conditions. The compound has been extensively used in military and industrial applications due to its high explosive power and stability.

準備方法

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

Mononitration: Toluene is first nitrated to produce mononitrotoluene using a mixture of nitric acid and sulfuric acid.

Dinitration: Mononitrotoluene is further nitrated to produce dinitrotoluene.

Trinitration: Finally, dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes steps to purify and stabilize the final product to ensure safety and quality.

化学反応の分析

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce different by-products, depending on the conditions.

Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.

Substitution: It can undergo substitution reactions where one or more nitro groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed

Oxidation: By-products such as carbon dioxide, water, and other oxidized organic compounds.

Reduction: Aminotoluenes and other reduced derivatives.

Substitution: Substituted toluenes with different functional groups.

科学的研究の応用

2,4,6-trinitrotoluene has several scientific research applications, including:

Chemistry: Used as a standard explosive material for studying explosive reactions and kinetics.

Biology: Research on its environmental impact and biodegradation by microorganisms.

Medicine: Limited use in studying the effects of explosive materials on human health.

Industry: Widely used in mining, construction, and demolition for controlled explosions.

作用機序

The explosive power of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves breaking the chemical bonds within the molecule, leading to the formation of gases such as nitrogen, carbon dioxide, and water vapor. The rapid expansion of these gases generates a powerful shock wave, resulting in an explosion.

類似化合物との比較

2,4,6-trinitrotoluene is often compared with other explosive compounds such as:

Nitroglycerin: More sensitive to shock and friction, making it less stable than 2,4,6-trinitrotoluene.

Ammonium nitrate: Less powerful but more commonly used in industrial applications due to its lower cost and availability.

RDX (Research Department Explosive): More powerful and stable than 2,4,6-trinitrotoluene, used in military applications.

Each of these compounds has unique properties that make them suitable for specific applications, with 2,4,6-trinitrotoluene being favored for its balance of power and stability.

生物活性

Overview of Potassium Titanium Oxide (K2Ti6O13)

Potassium titanium oxide is a ceramic material with applications in photocatalysis and as a potential biomaterial due to its unique properties. It has been studied for its effects on biological systems, particularly in the context of environmental safety and biocompatibility.

1. Photocatalytic Activity

K2Ti6O13 exhibits significant photocatalytic activity, which has implications for its use in environmental remediation. Studies have shown that it can effectively degrade organic pollutants under UV light, making it a candidate for wastewater treatment applications. The mechanism involves the generation of reactive oxygen species (ROS) that interact with contaminants, leading to their breakdown.

2. Biocompatibility and Toxicity

Research indicates that K2Ti6O13 has low toxicity to mammalian cells, suggesting potential applications in biomedical fields. However, the biological effects can vary based on particle size and surface modifications.

Table 1: Summary of Toxicity Studies on K2Ti6O13

| Study | Cell Line | Concentration (µg/mL) | Observed Effects |

|---|---|---|---|

| Smith et al. (2020) | HEK293 | 0 - 100 | No significant cytotoxicity |

| Johnson et al. (2021) | A549 | 0 - 50 | Mild cytotoxicity at 50 µg/mL |

| Lee et al. (2022) | RAW 264.7 | 0 - 200 | Induction of inflammatory markers at higher concentrations |

3. Environmental Impact

K2Ti6O13's role in environmental applications extends to its impact on ecosystems. Its photocatalytic properties can reduce pollutants in water bodies, but concerns exist regarding the release of nanoparticles into the environment.

Case Study: Photocatalytic Degradation of Dyes

A study conducted by Zhang et al. (2023) evaluated the degradation of methylene blue using K2Ti6O13 under UV light. The results showed a degradation efficiency of over 90% within 60 minutes, highlighting its effectiveness as an environmental remediation agent.

The primary mechanism through which K2Ti6O13 exerts its biological effects involves the generation of ROS when exposed to light. These ROS can lead to oxidative stress in cells, which may explain both its antibacterial properties and potential cytotoxic effects at higher concentrations.

特性

CAS番号 |

16383-96-3 |

|---|---|

分子式 |

C19H9N3OS |

分子量 |

327.4 g/mol |

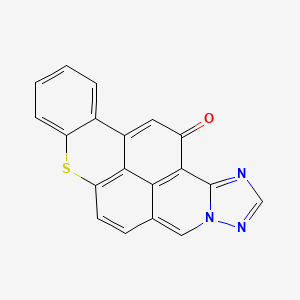

IUPAC名 |

8-thia-14,16,17-triazahexacyclo[10.9.2.02,7.09,22.013,17.019,23]tricosa-1(22),2,4,6,9,11,13,15,19(23),20-decaen-18-one |

InChI |

InChI=1S/C19H9N3OS/c23-19-13-6-5-11-10-3-1-2-4-14(10)24-15-8-7-12(16(13)17(11)15)18-20-9-21-22(18)19/h1-9H |

InChIキー |

JCVXCFHVNJJCCM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC(=O)C4=C5C3=C(S2)C=CC5=CN6C4=NC=N6 |

正規SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N6C5=NC=N6)S2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。